3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core linked to a pyridine ring substituted with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated benzamide derivatives.
Scientific Research Applications
3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound’s structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, in anti-tubercular applications, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The pathways involved include the disruption of cell wall synthesis and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a benzamide core linked to a pyridine ring and is investigated for its anti-tubercular activity.
Furan-2-yl derivatives: Compounds with furan rings are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
3-cyano-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of a nitrile group, furan ring, and benzamide core. This unique structure allows it to exhibit distinct electronic properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyano-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c19-9-13-3-1-4-15(7-13)18(22)21-11-14-8-16(12-20-10-14)17-5-2-6-23-17/h1-8,10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUOGHQRNJZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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